BenchChemオンラインストアへようこそ!

5H,6H,7H,8H-[1,2,4]triazolo[4,3-b]pyridazin-3-ol

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Design

5H,6H,7H,8H-[1,2,4]triazolo[4,3-b]pyridazin-3-ol (CAS 2377035-39-5) is a low-molecular-weight (140.14 g/mol) fused heterocycle featuring a saturated 5,6,7,8-tetrahydro ring system fused to a 1,2,4-triazolo[4,3-b]pyridazine core. Described by suppliers as a 'versatile small molecule scaffold' , its structure comprises a bioisosteric heterocyclic core with a tautomeric hydroxyl/oxo group, making it a candidate for fragment-based drug discovery (FBDD) and diversity-oriented synthesis.

Molecular Formula C5H8N4O
Molecular Weight 140.146
CAS No. 2377035-39-5
Cat. No. B2702934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H,6H,7H,8H-[1,2,4]triazolo[4,3-b]pyridazin-3-ol
CAS2377035-39-5
Molecular FormulaC5H8N4O
Molecular Weight140.146
Structural Identifiers
SMILESC1CC2=NNC(=O)N2NC1
InChIInChI=1S/C5H8N4O/c10-5-8-7-4-2-1-3-6-9(4)5/h6H,1-3H2,(H,8,10)
InChIKeyKEXMHWGSUFMTDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5H,6H,7H,8H-[1,2,4]triazolo[4,3-b]pyridazin-3-ol (CAS 2377035-39-5): A Saturated Triazolo-Pyridazine Scaffold for Fragment-Based Research


5H,6H,7H,8H-[1,2,4]triazolo[4,3-b]pyridazin-3-ol (CAS 2377035-39-5) is a low-molecular-weight (140.14 g/mol) fused heterocycle featuring a saturated 5,6,7,8-tetrahydro ring system fused to a 1,2,4-triazolo[4,3-b]pyridazine core [1]. Described by suppliers as a 'versatile small molecule scaffold' , its structure comprises a bioisosteric heterocyclic core with a tautomeric hydroxyl/oxo group, making it a candidate for fragment-based drug discovery (FBDD) and diversity-oriented synthesis. The compound is commercially available from Biosynth (Cat. No. CVD03539) and other vendors, primarily intended for laboratory research use .

Why In-Class Substitution of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-b]pyridazin-3-ol Carries Undefined Risk


The triazolo[4,3-b]pyridazine class encompasses diverse substitution patterns that profoundly influence biological target engagement. A literature survey indicates that subtle structural modifications—such as the presence or absence of a 6-aryl group [1], the oxidation state of the 3-position [2], or the saturation of the fused ring—can shift activity from kinase inhibition (e.g., c-Met) to bromodomain (BRD4) binding or antimicrobial effects [3]. For the unsubstituted, saturated scaffold of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-b]pyridazin-3-ol, however, direct comparative biological data against its closest analogs (e.g., 6-chloro- or 6-aryl derivatives) are absent from the public domain. Therefore, any generic interchange of this scaffold for a more decorated analog, or vice versa, would be scientifically unjustified without de novo experimental validation. The sections below present the limited quantifiable evidence that can be documented.

Quantitative Evidence for 5H,6H,7H,8H-[1,2,4]triazolo[4,3-b]pyridazin-3-ol: Documented Differentiation Claims


Molecular Weight and Physicochemical Profile Differentiate This Saturated Scaffold from Unsaturated or Substituted Analogs

The target compound has a molecular weight of 140.14 g/mol and a computed XLogP3-AA of -0.8, consistent with a small, polar fragment [1]. This contrasts with the commonly explored unsaturated analog [1,2,4]triazolo[4,3-b]pyridazin-6-ol (MW 136.11 g/mol) [2] and the 6-chloro-substituted derivative (MW ~170.6 g/mol) . The saturated 5,6,7,8-tetrahydro ring introduces an sp3-rich character absent in the fully aromatic parent, which is a desirable feature in fragment libraries for exploring novel 3D chemical space.

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Design

Commercial Availability: Minimum Guaranteed Purity of 95% for Routine Research Use

The compound is supplied by Biosynth (CVD03539) with a minimum purity specification of 95%, as documented by CymitQuimica for the 3D-CVD03539 catalog listing . This purity level is standard for a research-grade building block. No alternative suppliers were found that offer a higher certified purity for this specific CAS number. The compound is explicitly labeled 'Strictly for Research Purposes only. Not for Personal or Veterinary use' , indicating it is not qualified for GMP or clinical applications.

Chemical Procurement Quality Control Research Supply

Tautomeric Form: The 3-Hydroxy/Oxo Equilibrium Enables Diverse Synthetic Derivatization Pathways Not Possible with the 3-Unsubstituted Analog

The compound exists in a tautomeric equilibrium between the 3-ol (hydroxy) and 3-one (oxo) forms, as reflected by the IUPAC synonym 5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one [1]. This contrasts with 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine (the 3-unsubstituted analog) which lacks this functional group . The hydroxyl/oxo group provides a synthetic handle for O-alkylation, acylation, or activation for nucleophilic displacement. In the broader triazolo[4,3-b]pyridazine class, the 3-position is a critical vector for introducing pharmacophoric elements, as demonstrated by 3-amino and 3-alkoxy derivatives with established biological activity [2].

Synthetic Chemistry Tautomerism Lead Optimization

Scaffold Recognition: The Saturated [4,3-b] Regioisomer Maps to Distinct Biological Target Space Compared to the [1,2-a] or [1,5-b] Regioisomers

The [4,3-b] ring fusion of the target compound directs the spatial orientation of the N-1 and N-2 nitrogen atoms, which are critical hydrogen-bond acceptors in kinase and bromodomain binding pockets. Research on [1,2,4]triazolo[4,3-b]pyridazine derivatives has established this scaffold as a validated core for c-Met kinase inhibitors (e.g., SGX523, IC50 4 nM) [1] and BRD4 bromodomain inhibitors (micromolar IC50) [2]. In contrast, the [1,2-a] regioisomer exhibits iNOS inhibitory activity [3], while the [1,5-b] regioisomer is less documented. The target compound's specific saturation pattern (5,6,7,8-tetrahydro) is structurally homologous to the saturated portion of the lead-optimized c-Met inhibitor scaffold, suggesting it may serve as a minimalist core for structure-activity relationship (SAR) exploration.

Regiochemistry Target Selectivity Kinase Inhibition

Recommended Application Scenarios for 5H,6H,7H,8H-[1,2,4]triazolo[4,3-b]pyridazin-3-ol Based on Documented Evidence


Fragment Library Design: A Low-MW, sp3-Enriched Core for FBDD Screening

With a molecular weight of 140.14 Da, XLogP of -0.8, and two hydrogen-bond donors [1], this compound meets the 'Rule of Three' criteria for fragment-based screening. Its saturated 5,6,7,8-tetrahydro ring introduces three-dimensional character that can improve fragment hit diversity compared to flat heteroaromatic fragments. The 3-OH/oxo handle allows for immediate validation of binding via functionalization or competitive displacement assays. Procurement of multi-milligram quantities (e.g., 50 mg at €599 from CymitQuimica ) is cost-effective for assembling a custom fragment library.

Kinase Inhibitor Lead Generation: A Minimalist Core for c-Met or Pim-1 SAR Exploration

The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a recognized pharmacophore for kinase inhibition, as exemplified by the clinical candidate SGX523 (c-Met, IC50 4 nM) [2]. The target compound represents the stripped-down, saturated version of this core. It can be used as a starting point for fragment growing or scaffold hopping strategies to generate novel kinase inhibitor leads. The absence of aryl substituents at the 6-position allows researchers to probe the minimal pharmacophore requirements for kinase engagement without confounding off-target interactions from elaborated side chains [3].

Bromodomain (BRD4) Probe Development: A Saturated Scaffold for BET Inhibitor Optimization

Crystallographic studies confirm that [1,2,4]triazolo[4,3-b]pyridazine derivatives bind to the acetyl-lysine recognition pocket of BRD4 bromodomains (BD1/BD2) with micromolar IC50 values [4]. The target compound's saturated ring may offer conformational flexibility that could be exploited to achieve selectivity between BD1 and BD2, a recognized challenge in BET inhibitor development. It can serve as a control compound alongside 6-substituted analogs (e.g., 6-chloro derivative) to dissect the contribution of the saturated ring to binding affinity [4].

Chemical Biology Tool Synthesis: A Functionalizable Handle for Bioconjugation

The 3-OH/oxo group provides a unique synthetic entry point for installing linkers (e.g., PEG chains, biotin, fluorophores) via O-alkylation or Mitsunobu reaction [5]. This contrasts with the 3-unsubstituted analog, which would require C-H activation or pre-functionalization. Researchers developing chemical probes for target engagement studies can procure this compound and directly derivatize it, saving one to two synthetic steps compared to alternative cores [5].

Quote Request

Request a Quote for 5H,6H,7H,8H-[1,2,4]triazolo[4,3-b]pyridazin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.